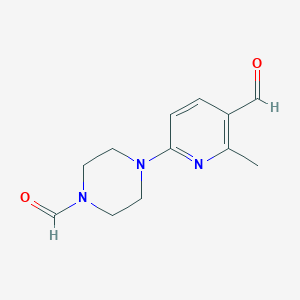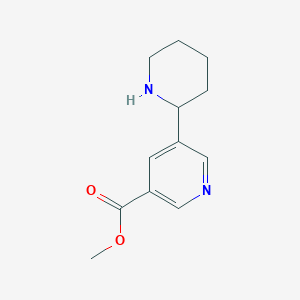
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound features a piperazine ring substituted with a formyl group and a methylpyridine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 5-formyl-6-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Carboxy-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-Hydroxymethyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-Hydroxymethyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a formyl group and a piperazine ring, which provides a versatile scaffold for the development of various bioactive molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H15N3O2/c1-10-11(8-16)2-3-12(13-10)15-6-4-14(9-17)5-7-15/h2-3,8-9H,4-7H2,1H3 |
Clé InChI |
PYSZZTZCPGMSLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)





![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)

![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)


